molecular formula C22H32F2O B1602422 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 431947-34-1

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Cat. No.: B1602422
CAS No.: 431947-34-1
M. Wt: 350.5 g/mol
InChI Key: FRGPBGWMABUJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two fluorine atoms, a methoxy group, and a bulky cyclohexyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and 4-propylcyclohexanol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts alkylation reaction, where 2,3-difluorobenzene is reacted with 4-propylcyclohexanol in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The intermediate is then subjected to a methoxylation reaction, where a methoxy group is introduced using a reagent such as sodium methoxide in methanol.

    Final Product: The final step involves purification through recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized cyclohexyl compounds.

Scientific Research Applications

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The fluorine atoms and methoxy group can influence the compound’s electronic properties, affecting its binding affinity and activity. The bulky cyclohexyl group can also impact the compound’s steric interactions and overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-1-methoxy-4-[4-(4-methylcyclohexyl)cyclohexyl]benzene
  • 2,3-Difluoro-1-methoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]benzene
  • 2,3-Difluoro-1-methoxy-4-[4-(4-butylcyclohexyl)cyclohexyl]benzene

Uniqueness

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2O/c1-3-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-14-20(25-2)22(24)21(19)23/h13-18H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPBGWMABUJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591015
Record name (1r,1's,4r,4'r)-4-(2,3-Difluoro-4-methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431947-34-1
Record name (1r,1's,4r,4'r)-4-(2,3-Difluoro-4-methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-1-methoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.221.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 5
Reactant of Route 5
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.